molecular formula C34H38O7S B8247935 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate

1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate

Cat. No.: B8247935
M. Wt: 590.7 g/mol
InChI Key: CCWDNEXQDCWBGJ-UHFFFAOYSA-N
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Description

1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate is a complex organic compound with the molecular formula C34H38O7S and a molecular weight of 590.726 g/mol . This compound is known for its unique structure, which includes a triphenyl group and a tetraoxatridecan chain, making it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

The synthesis of 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate typically involves the reaction of 4-bromo-1-glycol with triphenylborane under suitable conditions . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure the completion of the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield the corresponding alcohol and sulfonic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis typically yields tetraethylene glycol and p-toluenesulfonic acid .

Scientific Research Applications

1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with various substrates, facilitating their transformation into desired products. The molecular targets and pathways involved in these reactions are often studied using advanced spectroscopic and chromatographic techniques .

Comparison with Similar Compounds

1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate can be compared with similar compounds such as:

  • Tetraethylene glycol p-tosyl trityl diether
  • Tetraethylene glycol trityl p-tosyl ether
  • 2,5,8,11-Tetraoxatridecan-13-yl 4-methylbenzenesulfonate

These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its triphenyl group, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38O7S/c1-29-17-19-33(20-18-29)42(35,36)41-28-26-39-24-22-37-21-23-38-25-27-40-34(30-11-5-2-6-12-30,31-13-7-3-8-14-31)32-15-9-4-10-16-32/h2-20H,21-28H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWDNEXQDCWBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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